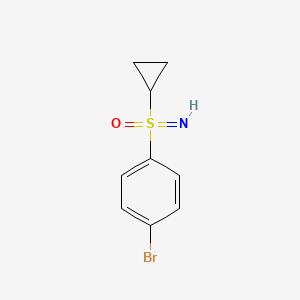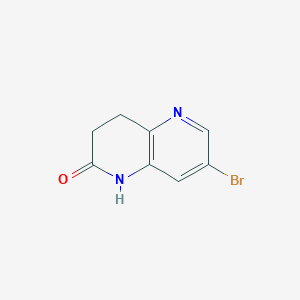
5,8-Dimethoxy-2-(prop-2-yn-1-yl)-1,2,3,4-tetrahydroisoquinolin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8-Dimethoxy-2-(prop-2-yn-1-yl)-1,2,3,4-tetrahydroisoquinolin-4-ol is a complex organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of methoxy groups at positions 5 and 8, a prop-2-yn-1-yl group at position 2, and a hydroxyl group at position 4 on the tetrahydroisoquinoline ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethoxy-2-(prop-2-yn-1-yl)-1,2,3,4-tetrahydroisoquinolin-4-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The initial step involves the formation of the isoquinoline core through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Addition of Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group is added through a propargylation reaction, where a propargyl halide reacts with the isoquinoline core in the presence of a strong base.
Hydroxylation: The hydroxyl group at position 4 is introduced through selective hydroxylation reactions, often using oxidizing agents like osmium tetroxide (OsO4).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
5,8-Dimethoxy-2-(prop-2-yn-1-yl)-1,2,3,4-tetrahydroisoquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions, such as the reduction of the isoquinoline ring to a fully saturated ring using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide (CrO3), osmium tetroxide (OsO4)
Reducing Agents: Hydrogen gas (H2) with palladium catalyst
Nucleophiles: Various nucleophiles for substitution reactions, such as amines or thiols
Major Products
Oxidation: Formation of a ketone derivative
Reduction: Formation of a fully saturated tetrahydroisoquinoline ring
Substitution: Formation of derivatives with different functional groups replacing the methoxy groups
科学的研究の応用
5,8-Dimethoxy-2-(prop-2-yn-1-yl)-1,2,3,4-tetrahydroisoquinolin-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and pharmaceuticals.
作用機序
The mechanism of action of 5,8-Dimethoxy-2-(prop-2-yn-1-yl)-1,2,3,4-tetrahydroisoquinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, modulating cellular responses.
Signal Transduction: Affecting intracellular signaling pathways, leading to changes in gene expression and cellular functions.
類似化合物との比較
Similar Compounds
5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the prop-2-yn-1-yl group.
2-(Prop-2-yn-1-yl)-1,2,3,4-tetrahydroisoquinolin-4-ol: Lacks the methoxy groups.
5,8-Dimethoxy-2-(prop-2-yn-1-yl)-isoquinoline: Lacks the tetrahydro ring structure.
Uniqueness
5,8-Dimethoxy-2-(prop-2-yn-1-yl)-1,2,3,4-tetrahydroisoquinolin-4-ol is unique due to the combination of its functional groups and ring structure, which confer distinct chemical reactivity and biological activity compared to similar compounds.
特性
IUPAC Name |
5,8-dimethoxy-2-prop-2-ynyl-3,4-dihydro-1H-isoquinolin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-4-7-15-8-10-12(17-2)5-6-13(18-3)14(10)11(16)9-15/h1,5-6,11,16H,7-9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBJJFQNDIQBGJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CN(CC(C2=C(C=C1)OC)O)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

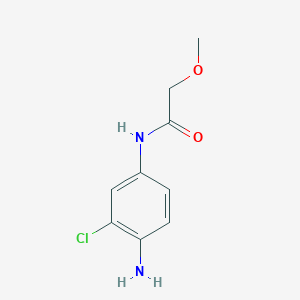
![2-((2-methoxyethyl)amino)-8-methyl-3-phenyl-4H-furo[3,2-c]chromen-4-one](/img/structure/B2988869.png)
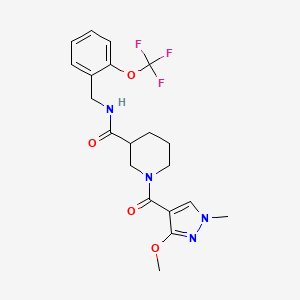
![4-(4-fluoro-3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2988874.png)
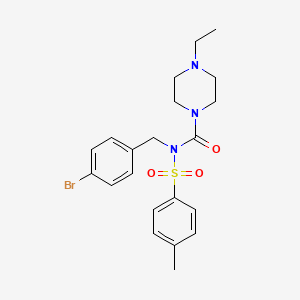
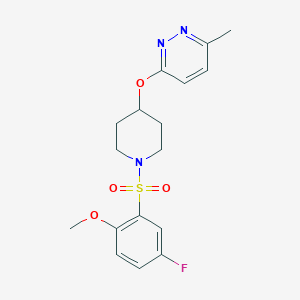
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylquinazoline-2,4(1H,3H)-dione](/img/structure/B2988877.png)
![2-(benzo[d]isoxazol-3-yl)-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2988878.png)
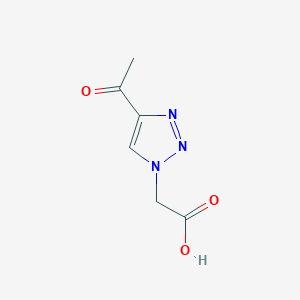
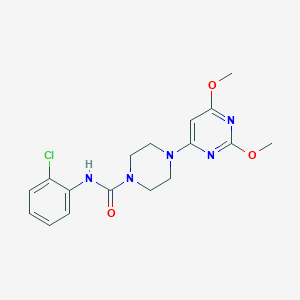
![1-[2-[(4-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2988884.png)
